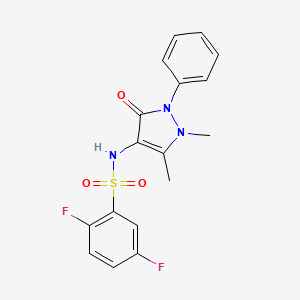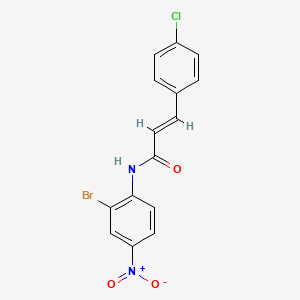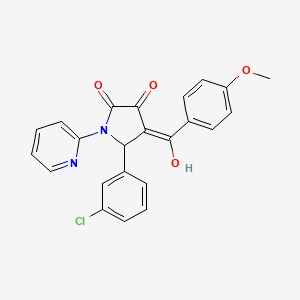![molecular formula C7H10N4O3S2 B5314650 N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as ATS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATS is a thiadiazole derivative that has been synthesized using various methods. Its unique chemical structure has led to its use in scientific research, particularly in the field of biochemistry.
作用機序
The mechanism of action of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. It is believed to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, leading to apoptosis. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide also has potential applications in the treatment of other diseases, such as glaucoma and epilepsy. Further research is needed to determine its efficacy in these areas. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has potential applications in the field of materials science, particularly in the synthesis of new materials with unique properties.
合成法
The synthesis of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be achieved using various methods, including the reaction of allylamine with chlorosulfonic acid to form N-(allylsulfamoyl) allylamine. This intermediate is then reacted with thiosemicarbazide to form the desired product, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride to form N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide.
科学的研究の応用
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[5-(prop-2-enylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h3,8H,1,4H2,2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGVAGPEYDIGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)

![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)